N-(4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide N-(4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 941947-68-8
VCID: VC4462504
InChI: InChI=1S/C21H19N3O5S/c1-12-3-5-16(27-2)15(7-12)23-19(25)9-14-10-30-21(22-14)24-20(26)13-4-6-17-18(8-13)29-11-28-17/h3-8,10H,9,11H2,1-2H3,(H,23,25)(H,22,24,26)
SMILES: CC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4
Molecular Formula: C21H19N3O5S
Molecular Weight: 425.46

N-(4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

CAS No.: 941947-68-8

Cat. No.: VC4462504

Molecular Formula: C21H19N3O5S

Molecular Weight: 425.46

* For research use only. Not for human or veterinary use.

N-(4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide - 941947-68-8

Specification

CAS No. 941947-68-8
Molecular Formula C21H19N3O5S
Molecular Weight 425.46
IUPAC Name N-[4-[2-(2-methoxy-5-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Standard InChI InChI=1S/C21H19N3O5S/c1-12-3-5-16(27-2)15(7-12)23-19(25)9-14-10-30-21(22-14)24-20(26)13-4-6-17-18(8-13)29-11-28-17/h3-8,10H,9,11H2,1-2H3,(H,23,25)(H,22,24,26)
Standard InChI Key SPQFIBGLSMVCJV-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4

Introduction

This compound belongs to a class of heterocyclic molecules containing thiazole and benzodioxole moieties. Such structures are often explored for their pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities. The presence of functional groups like methoxy, methyl, and amide suggests potential bioactivity.

Molecular Formula

The molecular formula of the compound can be deduced as C21H19N3O5SC_{21}H_{19}N_3O_5S, based on its IUPAC name.

Key Functional Groups

  • Thiazole Ring: A five-membered heterocyclic ring containing sulfur and nitrogen.

  • Benzo[d]13dioxole: A fused aromatic ring system with two oxygen atoms.

  • Carboxamide Group: A functional group known for hydrogen bonding interactions in biological systems.

  • Methoxy and Methyl Substituents: Contributing to lipophilicity and electronic properties.

Synthesis Pathways

While the specific synthetic route for this compound is not provided in the search results, similar compounds are typically synthesized via multi-step reactions involving:

  • Formation of the thiazole core through condensation reactions.

  • Coupling with benzodioxole derivatives using amide bond-forming reactions.

  • Functionalization with methoxy and methyl groups for fine-tuning biological activity.

Pharmacological Relevance

The structural features suggest potential applications in:

  • Enzyme Inhibition: The amide group and aromatic systems may interact with active sites of enzymes.

  • Antimicrobial Activity: Thiazole derivatives are well-known for their ability to inhibit bacterial and fungal growth.

  • Anticancer Properties: The benzodioxole moiety has been implicated in DNA intercalation and oxidative stress modulation.

Spectroscopic Characterization

Compounds like this are characterized using:

  • NMR Spectroscopy: To confirm hydrogen and carbon environments.

  • Mass Spectrometry (MS): To ascertain molecular weight and fragmentation patterns.

  • Infrared (IR) Spectroscopy: For functional group identification.

Crystallographic Studies

X-ray crystallography could provide insights into the three-dimensional conformation, which is crucial for understanding biological activity.

Comparative Analysis with Related Compounds

PropertyN-(4-(2-Methoxy...)) CompoundRelated Thiazole Derivatives
Molecular Weight~425 g/mol~300–500 g/mol
SolubilityModerate in polar solventsVaries
Bioactivity PotentialEnzyme inhibition, anticancerAntimicrobial, anticancer

Future Directions

  • In Silico Studies: Molecular docking against key biological targets such as kinases or bacterial enzymes.

  • In Vitro Screening: Testing for antimicrobial or anticancer efficacy using standard assays.

  • Structure–Activity Relationship (SAR): Modifying substituents to optimize activity and reduce toxicity.

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